molecular formula C12H12N2O4 B014166 1,4-Bis(maleimido)butane CAS No. 28537-70-4

1,4-Bis(maleimido)butane

Cat. No.: B014166
CAS No.: 28537-70-4
M. Wt: 248.23 g/mol
InChI Key: WXXSHAKLDCERGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(maleimido)butane can be synthesized through the reaction of maleic anhydride with 1,4-diaminobutane. The reaction typically involves the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide groups.

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas at temperatures below 0°C to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(maleimido)butane primarily undergoes reactions with sulfhydryl groups (-SH) to form stable thioether linkages. This reaction is highly specific at pH 6.5-7.5 .

Common Reagents and Conditions:

    Sulfhydryl-containing molecules: These are the primary reactants for this compound.

    Reaction conditions: The reaction is typically carried out at pH 6.5-7.5.

Major Products: The major product of the reaction between this compound and sulfhydryl-containing molecules is a stable thioether linkage .

Mechanism of Action

The mechanism of action of 1,4-Bis(maleimido)butane involves its ability to act as a crosslinking agent. The maleimide groups react with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and occurs predominantly at pH 6.5-7.5 . The compound can also serve as a core structure for the synthesis of more complex molecules .

Comparison with Similar Compounds

Uniqueness: 1,4-Bis(maleimido)butane is unique due to its intermediate spacer arm length, which provides a balance between flexibility and stability in crosslinking reactions. This makes it particularly useful for studying protein interactions and structures .

Properties

IUPAC Name

1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXSHAKLDCERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286325
Record name 1,4-Bis(maleimido)butane
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28537-70-4
Record name 1,4-Bis(maleimido)butane
Source CAS Common Chemistry
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Record name NSC 44747
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Record name 28537-70-4
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Record name 1,4-Bis(maleimido)butane
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Record name 1,4-Bis(maleimido)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,4-Bis(maleimido)butane in the development of bone graft materials?

A1: this compound (BMB) acts as a crosslinking agent in the development of novel bone graft materials. [] The research focuses on enhancing the bioactivity of these materials by immobilizing type 1 collagen binding peptides onto their surface. BMB facilitates this immobilization by crosslinking the cysteine residues, which are strategically introduced at the N-terminal end of the collagen binding peptides. This crosslinking helps anchor the peptides firmly onto the bone graft material, potentially promoting cell adhesion and ultimately improving bone regeneration. []

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